2-(2-Methylpropyl)cyclopentan-1-ol

Description

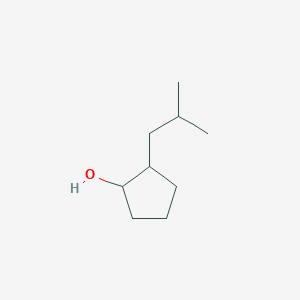

2-(2-Methylpropyl)cyclopentan-1-ol is a monocyclic alcohol characterized by a cyclopentane ring substituted with a hydroxyl group at the 1-position and a 2-methylpropyl (isobutyl) group at the 2-position. Its molecular formula is C₉H₁₈O, with a molecular weight of 142.24 g/mol. The compound’s structure combines the rigidity of a saturated cyclopentane ring with the branching of the isobutyl substituent, influencing its physico-chemical properties. The hydroxyl group enhances polarity, making it moderately soluble in polar solvents, while the branched alkyl chain contributes to lipophilicity.

Properties

Molecular Formula |

C9H18O |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

2-(2-methylpropyl)cyclopentan-1-ol |

InChI |

InChI=1S/C9H18O/c1-7(2)6-8-4-3-5-9(8)10/h7-10H,3-6H2,1-2H3 |

InChI Key |

KHOQDWZNRSMFSX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1CCCC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)cyclopentan-1-ol typically involves the following steps:

Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through various methods, including the Diels-Alder reaction or cyclization of linear precursors.

Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides and suitable catalysts.

Hydroxyl Group Addition: The hydroxyl group is introduced through hydroboration-oxidation or other hydroxylation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation and hydroxylation processes, utilizing continuous flow reactors to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate these reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: Ketones, Aldehydes

Reduction: Alkanes

Substitution: Alkyl halides

Scientific Research Applications

2-(2-Methylpropyl)cyclopentan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)cyclopentan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The isobutyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Target Compound : 2-(2-Methylpropyl)cyclopentan-1-ol

- Functional Groups: Cyclopentanol (hydroxyl), isobutyl (branched alkyl).

- Key Features : Saturated ring, hydrogen-bonding capability, moderate polarity.

Comparison Compound 1 : 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol ()

- Functional Groups: Cyclopentenyl (unsaturated ring), branched pentanol.

- Key Differences : Unsaturated cyclopentenyl ring increases reactivity (e.g., susceptibility to oxidation) compared to the saturated cyclopentane in the target compound. The additional methyl groups may enhance steric hindrance and lipophilicity .

Comparison Compound 2 : Etofenprox ()

- IUPAC Name: 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether

- Functional Groups : Aromatic ethers, ethoxyphenyl, and benzyl groups.

- Key Differences : The absence of a hydroxyl group in Etofenprox reduces polarity, increasing its logP (lipophilicity) to ~6.5, compared to the target compound’s estimated logP of ~2.6. Etofenprox’s molecular weight (376.49 g/mol) and aromaticity make it suitable as a pesticide, unlike the smaller, alcohol-based target compound .

Comparison Compound 3 : Cyclohexyl S-2-diethylmethylammoniumethyl methylphosphonothiolate iodide ()

- Functional Groups: Phosphonothiolate, quaternary ammonium, iodide counterion.

- Key Differences: The phosphonothiolate group introduces high reactivity (e.g., nucleophilic susceptibility) and ionic character, contrasting with the neutral, non-ionic target compound. The larger molecular weight (C₁₄H₃₁INO₂PS, ~431.34 g/mol) and charged structure suggest applications in specialized chemistry (e.g., organophosphate analogs) .

Physico-Chemical Properties

| Property | This compound | 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol | Etofenprox | Cyclohexyl S-2-diethylmethylammoniumethyl methylphosphonothiolate iodide |

|---|---|---|---|---|

| Molecular Weight | 142.24 g/mol | ~210 g/mol (estimated) | 376.49 g/mol | 431.34 g/mol |

| logP | ~2.8 (estimated) | ~3.5 (estimated) | 6.5 | ~1.2 (ionic, polar) |

| Solubility | Moderate in polar solvents | Low in water, high in organic solvents | Insoluble in water | High in polar solvents (due to ionic nature) |

| Reactivity | Stable; hydroxyl participates in H-bonding | Reactive (unsaturated ring) | Stable under ambient conditions | Highly reactive (phosphonothiolate group) |

Research Findings and Limitations

- Structural Impact on Properties: The hydroxyl group in the target compound increases polarity compared to ethers (Etofenprox) or phosphonothiolates.

- Branching Effects : The isobutyl group in the target compound reduces crystallinity compared to linear analogs, enhancing solubility in organic phases.

Biological Activity

2-(2-Methylpropyl)cyclopentan-1-ol is a cyclic alcohol that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a cyclopentane ring with a branched alkyl group, suggests that it may interact with biological systems in significant ways. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₈O. The compound possesses a hydroxyl group (-OH) that can engage in hydrogen bonding, influencing its solubility and interaction with biological molecules. The cyclopentane ring contributes to its hydrophobic characteristics, potentially affecting membrane interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The hydroxyl group allows for interactions with proteins and nucleic acids, potentially altering their conformation and function.

- Membrane Interaction : The hydrophobic nature of the cyclopentane ring may influence membrane fluidity and permeability, affecting cellular processes such as signal transduction and transport mechanisms.

Anticancer Properties

Recent studies suggest that compounds structurally similar to this compound exhibit anticancer properties. For instance, preliminary investigations indicate that this compound may induce apoptosis in cancer cells, a mechanism that is crucial for developing effective cancer therapies.

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | TBD | Apoptosis induction |

| Study B | BxPC-3 (pancreatic cancer) | TBD | Cell cycle arrest |

Toxicological Profile

While exploring its therapeutic potential, it is essential to consider the safety profile of this compound. Reports indicate that compounds in this class may pose risks such as skin irritation and respiratory distress upon exposure. Therefore, further toxicological assessments are necessary to establish safe handling guidelines.

Case Study 1: Apoptosis Induction

In a recent study focusing on apoptosis induction by cyclic alcohols, researchers found that this compound demonstrated significant cytotoxicity against HeLa cells. The study utilized flow cytometry to assess cell viability and apoptosis rates, revealing promising results for potential anticancer applications.

Case Study 2: Membrane Interaction Studies

Another investigation examined the interaction of this compound with lipid bilayers using fluorescence spectroscopy. The results indicated alterations in membrane fluidity, suggesting that the compound could modulate membrane-associated processes critical for cellular signaling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.